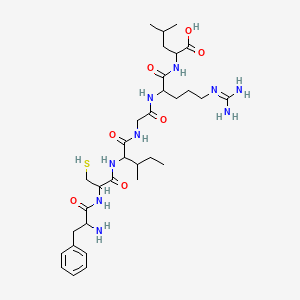
Orniplabin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orniplabin, also known as SMTP-7, is a low-molecular-weight compound derived from the fungus Stachybotrys microspora. It is known for its ability to enhance plasminogen-fibrin binding, urokinase-catalyzed activation of plasminogen, and urokinase and plasminogen-mediated fibrin degradation. This compound exhibits potential thrombolytic and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Orniplabin is synthesized through a series of chemical reactions involving the modification of triprenyl phenol compounds. The synthesis typically involves the following steps:
Isolation of Triprenyl Phenol: The initial step involves the isolation of triprenyl phenol from the fungal culture of Stachybotrys microspora.
Chemical Modification: The isolated triprenyl phenol undergoes chemical modifications to enhance its plasminogen-fibrin binding and activation properties
Purification: The modified compound is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Stachybotrys microspora followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of triprenyl phenol, which is then chemically modified and purified to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Orniplabin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Orniplabin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying plasminogen activation and fibrin degradation mechanisms.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, including inflammation and oxidative stress.
Medicine: this compound shows potential as a therapeutic agent for treating thrombotic disorders and inflammatory diseases. Its ability to enhance plasminogen activation makes it a promising candidate for thrombolytic therapy.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting thrombotic and inflammatory conditions
Mécanisme D'action
Orniplabin exerts its effects by modulating the plasminogen-plasmin system. It enhances the binding of plasminogen to fibrin and promotes its activation by urokinase. This leads to increased plasmin formation, which degrades fibrin and dissolves blood clots. This compound also exhibits anti-inflammatory effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Staplabin: Another triprenyl phenol compound with similar plasminogen activation properties.
SMTP-3: A congener of Orniplabin with distinct structural properties and biological activities.
SMTP-4: Another analog with enhanced plasminogen activation and fibrin degradation properties.
Comparison: this compound is unique among its congeners due to its superior plasminogen modulation and thrombolytic effects. It is five to ten times more potent than staplabin in enhancing plasminogen-fibrin binding and activation. This compound also exhibits a broader therapeutic window and reduced risk of hemorrhagic complications compared to other similar compounds .
Propriétés
Formule moléculaire |
C51H68N2O10 |
|---|---|
Poids moléculaire |
869.1 g/mol |
Nom IUPAC |
(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |
Clé InChI |
CRNDCHORWGDFGR-PXTWCNKMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



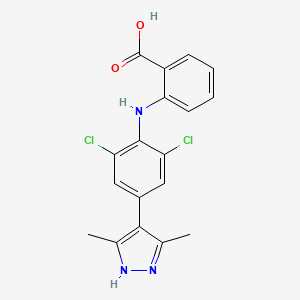


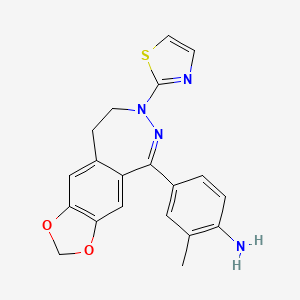
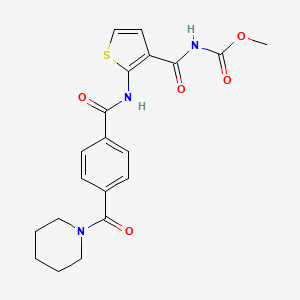

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
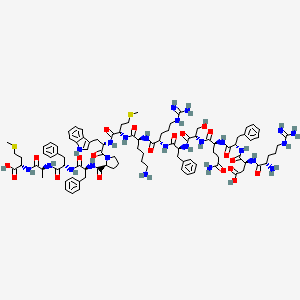
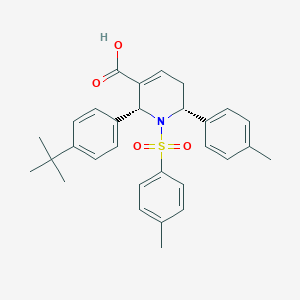
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
